Hexestrol dipropionate
Overview
Description
Hexestrol dipropionate, also known by the brand name Hexanoestrol or Retalon Oleosum, is a synthetic, nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol . It is an ester of hexestrol and has been known since at least 1931 . The drug has been used in the past to inhibit lactation in women .
Molecular Structure Analysis
Hexestrol dipropionate has a molecular formula of C24H30O4 . Its IUPAC name is [4- [4- (4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate . The molecular weight of Hexestrol dipropionate is 382.5 g/mol .
Chemical Reactions Analysis
Hexestrol and Diethylstilbestrol are synthetic hormones that have been found to be used in animal-origin food production . An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and immune-chromatographic strip have been developed to detect these compounds based on monoclonal antibody .
Physical And Chemical Properties Analysis
Hexestrol dipropionate has a molecular weight of 382.5 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 11 rotatable bonds .
Scientific Research Applications
1. Platelet Aggregation and Cancer Therapy
Hexestrol has been observed to increase platelet aggregation in patients with prostatic cancer treated with this synthetic estrogen. A study found that the administration of dipyridamole could prevent the platelet aggregating effect of hexestrol in these patients, suggesting its potential in managing associated risks during estrogen therapy for prostatic cancer (Koiso, Akima, & Niijima, 1982).
2. Therapeutic Efficiency in Menopause
Hexestrol has been compared with other synthetic estrogens like diethylstilbestrol for its efficiency in relieving symptoms of menopause. It was found to be highly effective in therapeutic applications if proper dosages are used (Greenhill, 1942).
3. Impact on Oocyte Quality
A study examining the impact of hexestrol on oocyte quality revealed that exposure to hexestrol can deteriorate oocyte quality. This was indicated by decreased oocyte maturation and early embryo development competency, along with disruptions in mitochondrial dynamics and function (Niu et al., 2021).
4. Influence on Mammary Cancer
Hexestrol has been evaluated for its effects on mammary cancer in rats, particularly in relation to estrogen receptors. It was found to markedly reduce tumor size in all treated groups, suggesting an endocrinological tumor-suppressing mechanism beyond the estrogen-estrogen receptor system (Tominaga, Kitamura, Saito, & Itoh, 1981).
5. Endocrine Mechanisms in Male Rats
Research on the suppressive effect of low dose estrogen-antiandrogen treatment, including hexestrol, on androgen-dependent organs in male rats highlighted significant changes in accessory sexual glands, pointing towards an alternative method for complete androgen blockade (Reznikov, Varga, Chaikovskaya, Tarasenko, & Polyakova, 1996).
properties
IUPAC Name |
[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLYMVNJKHJFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964036 | |
Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexestrol dipropionate | |
CAS RN |
4825-53-0 | |
Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4825-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(1,2-Diethylethylene)diphenyl dipropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(1,2-diethylethylene)diphenyl dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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